(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid
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Overview
Description
(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two pyrrole groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the palladium-catalyzed borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The pyrrole groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers an organic group to a metal catalyst (e.g., palladium) to form a new carbon-carbon bond . This process involves the formation of a boronate complex, which then undergoes reductive elimination to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a single phenyl ring and a boronic acid group.
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid: A related compound with a single pyrrole group attached to the phenyl ring.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups, commonly used in organic synthesis.
Uniqueness
(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of two pyrrole groups, which can enhance its reactivity and provide additional sites for functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C14H13BN2O2 |
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Molecular Weight |
252.08 g/mol |
IUPAC Name |
[3,5-di(pyrrol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BN2O2/c18-15(19)12-9-13(16-5-1-2-6-16)11-14(10-12)17-7-3-4-8-17/h1-11,18-19H |
InChI Key |
UHNOVSTZXKUWBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2C=CC=C2)N3C=CC=C3)(O)O |
Origin of Product |
United States |
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